molecular formula C7H10BrNO3 B13404276 4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one

4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one

Cat. No.: B13404276
M. Wt: 236.06 g/mol
InChI Key: NXVLWEJLMUHPTC-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one is a heterocyclic compound with the molecular formula C7H10BrNO3 and a molecular weight of 236.06 g/mol . This compound is characterized by the presence of a bromomethyl group, a methoxymethyl group, and a methyl group attached to an isoxazole ring. It is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one typically involves the bromination of a suitable precursor, such as 2-methoxymethyl-5-methyl-isoxazol-3-one. The reaction is carried out under controlled conditions using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloromethyl-2-methoxymethyl-5-methyl-isoxazol-3-one
  • 4-Fluoromethyl-2-methoxymethyl-5-methyl-isoxazol-3-one
  • 4-Iodomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one

Uniqueness

4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions compared to its chloro, fluoro, and iodo counterparts .

Properties

Molecular Formula

C7H10BrNO3

Molecular Weight

236.06 g/mol

IUPAC Name

4-(bromomethyl)-2-(methoxymethyl)-5-methyl-1,2-oxazol-3-one

InChI

InChI=1S/C7H10BrNO3/c1-5-6(3-8)7(10)9(12-5)4-11-2/h3-4H2,1-2H3

InChI Key

NXVLWEJLMUHPTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(O1)COC)CBr

Origin of Product

United States

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